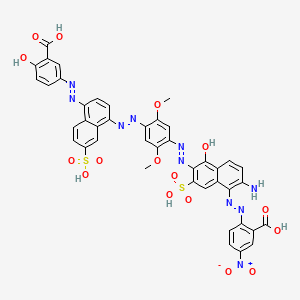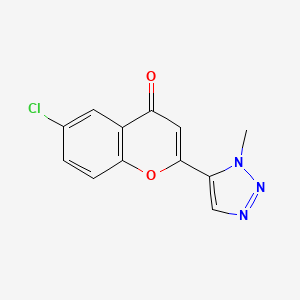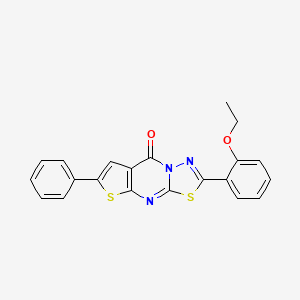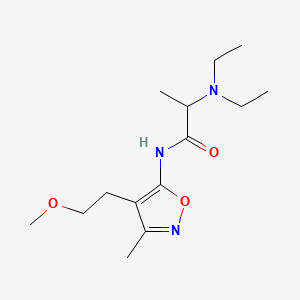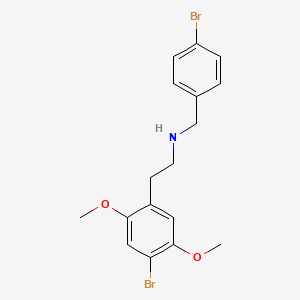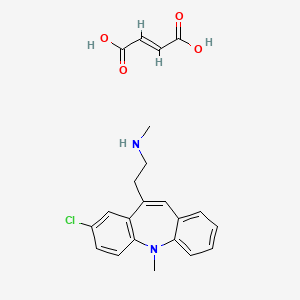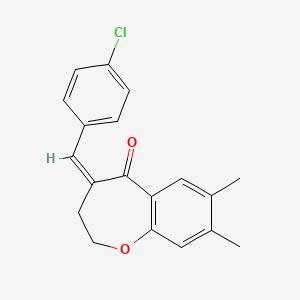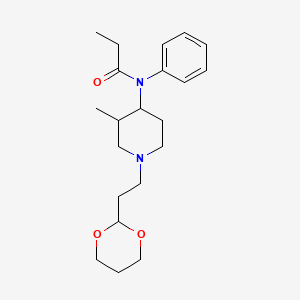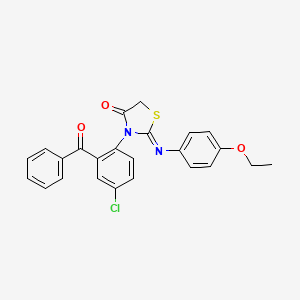
3-(2-Benzoyl-4-chlorophenyl)-2-((4-ethoxyphenyl)imino)-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Benzoyl-4-chlorophenyl)-2-((4-ethoxyphenyl)imino)-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzoyl-4-chlorophenyl)-2-((4-ethoxyphenyl)imino)-4-thiazolidinone typically involves the reaction of a benzoyl chloride derivative with a thiazolidinone precursor. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Benzoyl-4-chlorophenyl)-2-((4-ethoxyphenyl)imino)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: Potential use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Benzoyl-4-chlorophenyl)-2-((4-ethoxyphenyl)imino)-4-thiazolidinone would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-4-thiazolidinone
- 3-(2-Benzoylphenyl)-2-(4-ethoxyphenyl)imino-4-thiazolidinone
Uniqueness
3-(2-Benzoyl-4-chlorophenyl)-2-((4-ethoxyphenyl)imino)-4-thiazolidinone is unique due to its specific substitution pattern on the thiazolidinone ring. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
111070-73-6 |
|---|---|
Formule moléculaire |
C24H19ClN2O3S |
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
3-(2-benzoyl-4-chlorophenyl)-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19ClN2O3S/c1-2-30-19-11-9-18(10-12-19)26-24-27(22(28)15-31-24)21-13-8-17(25)14-20(21)23(29)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3 |
Clé InChI |
CIKIKZJFOBJFEP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=C2N(C(=O)CS2)C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


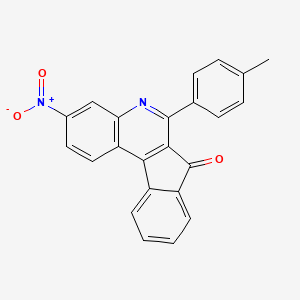

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
